Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with a suitable nitrile under acidic conditions to form the oxadiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives such as:
- Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate
- Mthis compound
These compounds share similar structural features but may differ in their chemical reactivity and applications
Biological Activity
Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C10H16N2O3, with a molecular weight of approximately 212.25 g/mol. The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. Its structure allows it to participate in various chemical reactions, enhancing its potential for biological activity.
Property | Value |
---|---|
Molecular Formula | C10H16N2O3 |
Molecular Weight | 212.25 g/mol |
IUPAC Name | This compound |
CAS Number | 1339652-09-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, potentially leading to therapeutic effects in conditions such as cancer and infections.
- Antimicrobial Activity : The compound demonstrates significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines.
Biological Activity and Research Findings
Recent studies have highlighted the promising biological activities of this compound and related compounds. Below are some notable findings:
Anticancer Activity
A study evaluating the anticancer properties of oxadiazole derivatives reported that compounds similar to Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole exhibited significant cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : Compounds were tested against various cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 1.18 ± 0.14 µM for one derivative) .
Antimicrobial Properties
Research has also indicated that oxadiazole derivatives possess antimicrobial properties:
- Bacterial Inhibition : Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole demonstrated significant activity against Gram-positive and Gram-negative bacteria in vitro .
Case Studies
Several case studies have explored the applications of Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole in medicinal chemistry:
- Study on Cancer Cell Lines : A series of oxadiazoles were synthesized and tested for their antiproliferative effects against different cancer cell lines using MTT assays. Compounds showed varying degrees of effectiveness with some exhibiting IC50 values significantly lower than standard chemotherapeutic agents .
- Antimicrobial Testing : In another study focusing on antimicrobial efficacy, derivatives were tested against common pathogens and displayed promising results in inhibiting bacterial growth .
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 5-pentan-3-yl-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-4-7(5-2)9-11-8(12-15-9)10(13)14-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
FUAXONPGOOJSDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC(=NO1)C(=O)OCC |
Origin of Product |
United States |
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